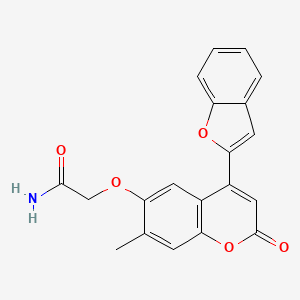

2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a complex organic compound that features a benzofuran moiety linked to a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran derivatives with chromenone intermediates under specific conditions. For instance, the reaction may involve the use of catalysts like zinc chloride (ZnCl₂) and reductive desulfurization techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 60–80°C yields 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetic acid, with hydrolysis rates dependent on steric hindrance from the coumarin core .

-

Aminolysis : Primary amines (e.g., benzylamine) displace the acetamide group in DMF at 100°C, forming secondary amides .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid | 72–85 | |

| Aminolysis | Benzylamine, DMF, 100°C | N-Benzyl derivative | 63–89 |

Oxidation Reactions

The methyl group at position 7 of the coumarin ring is susceptible to oxidation:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxyl group, forming 7-carboxycoumarin derivatives.

-

SeO₂ : Selective oxidation to a formyl group under mild conditions (CHCl₃, 40°C).

Example :

7-methylKMnO4/H2SO47-carboxy(Yield: 68%)[3][10]

Coupling Reactions Involving the Benzofuran Core

The benzofuran moiety participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl–boronic acid coupling at the benzofuran’s 2-position, enabling biaryl synthesis .

-

Buchwald–Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Bromophenylboronic acid | 78 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, 100°C | Aniline | 65 |

Electrophilic Aromatic Substitution (EAS)

The coumarin and benzofuran rings undergo EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the coumarin’s 5- and 8-positions .

-

Halogenation : Br₂/FeBr₃ selectively brominates the benzofuran’s 5-position .

Key Observation : Electron-donating groups (e.g., methoxy) on benzofuran deactivate the coumarin ring toward further substitution .

Photochemical Reactivity

The coumarin core undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane-linked dimers. This reaction is solvent-dependent, with higher yields in non-polar media (e.g., hexane) .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit promising anticancer properties. The mechanisms often involve the modulation of various cellular pathways, leading to apoptosis in cancer cells. For instance, studies have indicated that similar compounds can inhibit tumor growth in specific cancer cell lines such as MCF-7 (breast cancer) and Huh-7 (hepatoma) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been evaluated against multidrug-resistant pathogens, showing varying degrees of effectiveness. For example, compounds derived from benzofuran frameworks have been reported to possess activity against Gram-positive bacteria .

Synthetic Routes

The synthesis of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Coupling Reactions : Initial coupling of benzofuran derivatives with chromenone structures.

- Functional Group Modifications : Subsequent modifications to introduce the acetamide group.

Chemical Reactivity

This compound can undergo several chemical transformations:

- Oxidation : The presence of the chromenone moiety allows for oxidation reactions that can lead to the formation of quinones.

- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

These reactivity patterns enhance the compound's versatility for further chemical modifications .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various biological assays:

- Anticancer Studies : A study demonstrated that benzofuran derivatives showed IC50 values lower than 10 µM against several cancer cell lines, indicating strong cytotoxicity .

- Antimicrobial Testing : Another research highlighted that certain derivatives exhibited significant antimicrobial activity against resistant strains, with minimum inhibitory concentrations (MICs) below 64 µg/mL .

Mécanisme D'action

The mechanism of action of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

8-Methoxypsoralen: Another benzofuran compound with similar therapeutic applications.

Angelicin: Known for its use in phototherapy for skin conditions.

Uniqueness

What sets 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide apart is its unique combination of benzofuran and chromenone structures, which may confer distinct biological activities and therapeutic potential.

Activité Biologique

The compound 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of benzofuran and chromenone, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a benzofuran moiety linked to a chromenone core through an ether bond, with an acetamide functional group. The molecular formula is C22H23NO5, with a molecular weight of approximately 377.42 g/mol.

Synthesis Overview:

- Starting Materials: The synthesis typically involves coupling reactions between benzofuran derivatives and chromenone intermediates.

- Key Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly employed.

Biological Activities

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives related to this compound have shown:

- Inhibition of Cancer Cell Proliferation: Studies indicate that certain benzofuran-chromenone derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis and inhibiting cell cycle progression .

| Compound | Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| 2-Acetylamino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | A549 | 64% | Apoptosis induction |

| 4-Methylcoumarin | MCF7 | 61% | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad-Spectrum Activity: Similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzofuran or chromenone moieties can enhance activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this class of compounds:

- Acetylcholinesterase Inhibition: Compounds in this category have shown strong inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, certain derivatives exhibited IC50 values significantly lower than standard treatments like rivastigmine .

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| 5c | 0.08 |

| Rivastigmine | 0.14 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound interacts with key enzymes involved in various biological pathways, modulating their activity through binding interactions.

- Cell Signaling Modulation: It may influence cell signaling pathways associated with apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical or preclinical settings:

- Study on Anticancer Activity: A study reported that a related compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Neuroprotection in Animal Models: Another study demonstrated that a derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation.

Propriétés

IUPAC Name |

2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-11-6-17-13(8-16(11)24-10-19(21)22)14(9-20(23)26-17)18-7-12-4-2-3-5-15(12)25-18/h2-9H,10H2,1H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQEGZWXHFSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)N)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.